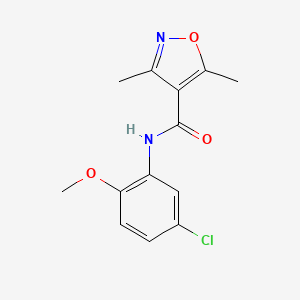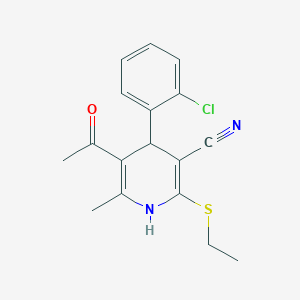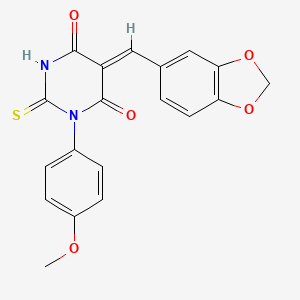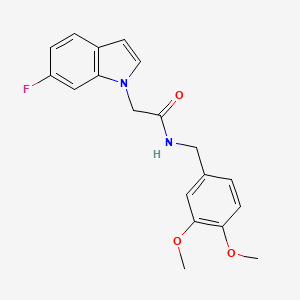
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide often involves multi-step chemical processes. For example, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, highlighting a method that could be adapted for the synthesis of the target compound by carefully controlling stoichiometry and reaction conditions to achieve specific substitutions and derivatizations (Yu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by specific features such as the isoxazole ring and substituents that influence its chemical behavior and interactions. Studies on similar compounds, such as the synthesis and X-ray crystal structure analysis of pyrazole derivatives, provide insights into the importance of structural elements like hydrogen bonding and conformational aspects that would also be relevant to our target compound (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound would be influenced by its functional groups. For instance, the presence of the isoxazole ring and methoxy group could lead to various nucleophilic substitutions and electrophilic additions. The study by Moskvina et al. (2015) on the condensation reactions of related compounds suggests potential pathways for functionalization and modification of similar molecules, which could apply to our target compound (Moskvina, Shilin, & Khilya, 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are crucial for understanding its behavior in different environments and applications. While specific data for this compound may not be available, studies on related molecules provide a basis for predicting its physical characteristics. The thermal and optical studies conducted by Kumara et al. (2018) on a novel pyrazole derivative offer a framework for assessing the stability and thermal behavior of similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, acidity/basicity, and interaction with other molecules, are defined by its molecular structure. Research on compounds with similar functional groups can shed light on the reactivity patterns and interaction capabilities of our target compound. For example, the work on benzoxazine derivatives as serotonin receptor antagonists by Kuroita et al. (1996) highlights the impact of structural elements on biological activity and chemical reactivity, providing insights into the chemical behavior of related molecules (Kuroita, Sakamori, & Kawakita, 1996).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7-12(8(2)19-16-7)13(17)15-10-6-9(14)4-5-11(10)18-3/h4-6H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMONMCHYMBJOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4886779.png)
![(4aS*,8aR*)-2-({1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4886781.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4886793.png)
![2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4886795.png)

![{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}formamide](/img/structure/B4886800.png)
![4-[(benzylamino)carbonyl]-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4886819.png)

![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886869.png)
![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)
